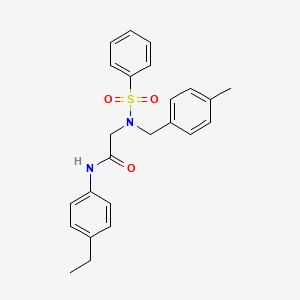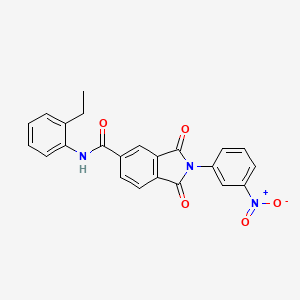![molecular formula C21H11ClN2O3 B3664233 Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]-](/img/structure/B3664233.png)
Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]-
Vue d'ensemble
Description
Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- is a compound that belongs to the class of isoindole-1,3-dione derivatives, commonly known as phthalimides. These compounds are significant in the field of organic chemistry due to their diverse biological and pharmaceutical applications. Isoindole-1,3-dione derivatives are known for their structural complexity and potential use in various chemical and clinical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with primary amines. This reaction typically requires heating and the presence of a suitable solvent . Another method involves the reaction of maleimides or maleic anhydride with styrenes, which forms two C–C bonds via consecutive activation of four C–H bonds . Additionally, the reaction of benzyne with N-substituted imidazoles can afford arylamines containing anthracene .
Industrial Production Methods: Industrial production of isoindole-1,3-dione derivatives often involves large-scale synthesis using efficient and high-yield reactions. For example, the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source has been reported as an effective method . This method allows for the selective and high-yield production of isoindole-1,3-dione derivatives.
Analyse Des Réactions Chimiques
Types of Reactions: Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions of isoindole-1,3-dione derivatives include imidazoles, tetraynes, and oxygen. For example, the coupled oxidation of imidazoles and tetraynes can produce multifunctionalized isoindole-1,3-diones . The reaction conditions often involve heating and the use of solvents such as toluene .
Major Products Formed: The major products formed from the reactions of isoindole-1,3-dione derivatives include highly substituted isoindole-1,3-dione cores. These products are characterized by their complex and variable structures, which make them suitable for various applications in chemical production and clinical medicine .
Applications De Recherche Scientifique
Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of multifunctionalized isoindole-1,3-dione derivatives . In biology, these compounds are studied for their potential as bioactive molecules with various biological activities, including antiviral, anti-inflammatory, and anticancer properties . In medicine, isoindole-1,3-dione derivatives are explored for their potential use in drug development and therapeutic applications . Additionally, in the industry, these compounds are used in the production of high-performance materials and pigments .
Mécanisme D'action
The mechanism of action of isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways. These compounds often exert their effects by binding to receptors or enzymes, thereby modulating their activity . For example, indole derivatives have been found to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- can be compared with other similar compounds, such as other isoindole-1,3-dione derivatives and indole derivatives. Similar compounds include N-(4-chloro-2-fluoro-5-substituted phenyl)-isoindole-1,3-dione derivatives, which are used in herbicidal applications .
Conclusion
Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable building block for the synthesis of multifunctionalized derivatives. The compound’s various applications in chemistry, biology, medicine, and industry highlight its importance and potential for future developments.
Propriétés
IUPAC Name |
2-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClN2O3/c22-13-7-10-18-17(11-13)23-19(27-18)12-5-8-14(9-6-12)24-20(25)15-3-1-2-4-16(15)21(24)26/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWBTMUIQMWIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3664153.png)
![(5E)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3664161.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3664195.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B3664204.png)
![1-ETHYL-6-FLUORO-7-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID](/img/structure/B3664211.png)
![ethyl 4-({[1-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B3664219.png)
![7-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3664221.png)
![1-(3-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B3664228.png)
![N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3664236.png)
![(5E)-5-[(3-bromo-4-ethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3664241.png)
![5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B3664243.png)

![N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3664252.png)
